N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide

Description

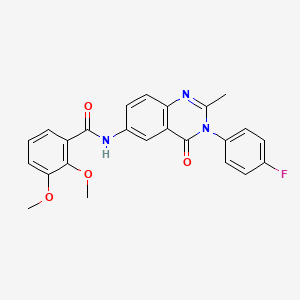

This compound features a quinazolinone core (3,4-dihydroquinazolin-4-one) substituted at position 3 with a 4-fluorophenyl group, a methyl group at position 2, and a 2,3-dimethoxybenzamide moiety at position 5.

Properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOSWTHNVNBWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for its diverse pharmacological properties. The presence of the fluorophenyl group and dimethoxybenzamide moiety enhances its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN2O3 |

| Molecular Weight | 348.37 g/mol |

| Melting Point | Not available |

| LogP | 3.45 |

| Solubility | Moderate in organic solvents |

Mechanisms of Biological Activity

Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies suggest that modifications on the phenyl ring can significantly enhance antibacterial potency, particularly against Gram-positive bacteria .

- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may have selective toxicity towards cancer cell lines, including breast cancer (MCF-7) and others. The mechanisms may involve apoptosis induction or cell cycle arrest .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated dual inhibition capabilities, which could be beneficial in therapeutic applications .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

- Study on Antimicrobial Activity : A series of quinazolinone derivatives were synthesized and tested against pathogenic bacteria and fungi. Results indicated that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria .

- Cytotoxicity Evaluation : In a study evaluating various quinazoline derivatives for cytotoxic effects, it was found that certain substitutions led to increased activity against MCF-7 cells, suggesting a structure-activity relationship that could be leveraged in drug development .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

- Inhibitory Potency : Compounds with similar structures have shown IC50 values ranging from 5 to 20 μM against AChE and BChE, indicating moderate to high inhibitory potential .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, revealing critical interactions that contribute to their biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone-Based Benzamide Derivatives

Compound from :

3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide

- Core Structure : Shares the 3,4-dihydroquinazolin-4-one scaffold.

- Key Differences: Position 3 substituent: 3-methyl vs. 4-fluorophenyl in the target compound. Benzamide linkage: Attached via an anilino group (C-NH-phenyl) rather than direct substitution at quinazolinone position 6. Substituents: 2-cyanopropan-2-yl and methyl groups vs. 2,3-dimethoxybenzamide.

- Implications: The cyanopropyl group may enhance hydrophobicity, while the methyl group at position 3 could reduce steric hindrance compared to the fluorophenyl group. The anilino linkage might alter binding kinetics in target interactions .

Claturafenib () :

N-{2-Chloro-3-[(5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-4-fluorophenyl}-3-fluoroazetidine-1-sulfonamide

- Core Structure: Quinazolinone with chloro and methyl substituents.

- Key Differences :

- Position 5: Chloro substituent (absent in the target compound).

- Position 6 linkage: Sulfonamide-azetidine vs. dimethoxybenzamide.

- Additional fluorophenyl and chlorine groups.

- Implications: The sulfonamide group and chlorine atoms likely enhance BRAF kinase inhibition (its known therapeutic role). The fluorinated azetidine may improve blood-brain barrier penetration, whereas the target compound’s dimethoxybenzamide could prioritize peripheral tissue targeting .

Heterocyclic Systems with Sulfur or Oxygen Linkages

Compound from :

N-(3-Fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

- Core Structure: Quinazolinone with a sulfanyl acetamide group.

- Key Differences :

- Position 2: Sulfanyl acetamide vs. methyl and fluorophenyl in the target compound.

- Position 3: 4-methylphenyl vs. 4-fluorophenyl.

- The methylphenyl group may reduce polarity compared to the fluorophenyl group, impacting solubility .

Chromen-4-one Derivative () :

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Core Structure: Chromen-4-one (similar to quinazolinone in electronic properties).

- Key Differences: Oxygen-based chromenone vs. nitrogen-rich quinazolinone. Fluorinated benzamide substituent linked via pyrazolopyrimidine.

- Implications: The chromenone core may favor interactions with oxidoreductases, while the pyrazolopyrimidine group could enhance kinase selectivity .

Structural and Functional Analysis Table

Key Research Findings

- Solubility and Bioavailability: The 2,3-dimethoxybenzamide group may increase hydrophilicity relative to sulfonamide or cyanopropyl-containing analogs, balancing membrane permeability and metabolic stability .

- Therapeutic Potential: Claturafenib’s success as a BRAF inhibitor highlights the importance of halogenation (Cl, F) and sulfonamide linkages in kinase targeting, suggesting avenues for optimizing the target compound .

Q & A

Q. What are the foundational synthetic routes for preparing this compound, and how are intermediates characterized?

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds. For example, reacting a carboxylic acid derivative with a fluorophenyl-substituted quinazolinone precursor under controlled conditions. Key intermediates are confirmed using IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹), ¹H-NMR (aromatic proton integration), and elemental analysis .

Q. What spectroscopic methods are essential for structural validation?

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650–1680 cm⁻¹).

- ¹H/¹³C-NMR : Confirms aromatic proton environments and methoxy/methyl group assignments.

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF).

- Elemental Analysis : Ensures purity and stoichiometric consistency .

Q. How can fluorescence properties be systematically studied for this compound?

Fluorescence intensity is optimized by varying:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance emission.

- pH : Maximum intensity often occurs near pH 5 due to protonation effects.

- Temperature : Stability at 25°C is typical, with quenching observed at higher temperatures.

- Concentration : Linear response ranges are determined via calibration curves. Example parameters: λex = 340 nm, λem = 380 nm, LOD = 0.269 mg·L⁻¹, LOQ = 0.898 mg·L⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

- Temperature Control : Lower temperatures (e.g., 0–5°C) minimize side reactions during amide coupling.

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates acylation.

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) removes unreacted starting materials.

- Monitoring : TLC or HPLC tracks reaction progress and intermediate stability .

Q. What computational tools and crystallographic methods aid in resolving structural ambiguities?

- X-ray Crystallography : SHELX software refines crystal structures, confirming dihedral angles and hydrogen-bonding networks.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Docking Studies : Assess interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How do structural modifications influence biological activity, and how are contradictions in data resolved?

- Derivative Synthesis : Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding to kinases.

- Data Conflicts : Discrepancies in fluorescence or bioactivity are resolved by:

- Validating assay conditions (e.g., buffer ionic strength).

- Re-evaluating stereochemistry via chiral HPLC or NOESY NMR.

Q. What advanced analytical strategies are employed to study degradation pathways or stability?

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions.

- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the amide bond).

- Kinetic Modeling : Determines shelf life using Arrhenius plots for thermal decay .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.